2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is an intricate compound with a broad spectrum of applications in various scientific fields. Its unique structure allows it to interact with different molecular targets, making it a valuable molecule for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesize the core 1,6-dihydropyridazine ring by combining appropriate dicarbonyl compounds with hydrazine derivatives under controlled temperatures.
Step 2: : Introduce the 1H-1,2,4-triazole group through a cyclization reaction with hydrazine and an aldehyde.
Step 3: : Attach the 4-aminomethylpiperidine fragment to the dihydropyridazine core via a nucleophilic substitution reaction.
Step 4: : Incorporate the pyridine-3-carbonitrile moiety using a palladium-catalyzed coupling reaction, ensuring precise control over reaction conditions to maintain the compound's integrity.
Industrial Production Methods
Scaling up the synthetic process requires optimization of reaction parameters, including temperature, pressure, and reagent concentrations. Continuous flow reactors and automation are typically employed to enhance efficiency and yield while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the triazole or piperidine moieties, typically with reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions primarily target the pyridine ring, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: : Nucleophilic substitution can occur at the carbonitrile group, using reagents like sodium azide for azide formation.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: : Sodium azide, other alkylating agents.
Major Products
From oxidation: : Formation of N-oxide derivatives or hydroxylated products.
From reduction: : Conversion to amine derivatives or partial hydrogenation products.
From substitution: : Formation of substituted triazole or piperidine derivatives.
Scientific Research Applications
Chemistry
This compound is utilized as a precursor for synthesizing novel heterocyclic structures and as a ligand in coordination chemistry, facilitating the formation of metal complexes with diverse applications.
Biology
In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Medicine
Its structure allows it to function as a pharmacophore in drug development, particularly in designing inhibitors for enzymes like proteases and kinases, which are critical in disease pathways.
Industry
The compound's stability and reactivity make it suitable for use in material science, including the development of organic semiconductors and novel polymers.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through interactions with its triazole and pyridine moieties. These interactions inhibit or modulate the activity of the target, leading to desired biological effects. The pathways involved often include enzymatic inhibition or receptor antagonism, depending on the target's nature.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(1H-1,2,3-triazol-1-yl)-1,6-dihydropyridazin-3-yl]methyl}piperidine-1-carboxamide
3-(1H-1,2,4-triazol-1-yl)-6-(piperidin-4-yl)pyridazine
4-{[6-(2H-tetrazol-5-yl)-1,6-dihydropyridazin-3-yl]methyl}pyridine
Unique Aspects
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Its ability to interact with both enzyme active sites and receptor domains makes it a versatile tool in medicinal chemistry.
Conclusion
This compound is a compound of significant interest across multiple scientific disciplines. Its complex structure and diverse reactivity make it a valuable asset in research and industrial applications, contributing to advances in chemistry, biology, medicine, and material science.
Properties
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c19-10-15-2-1-7-21-18(15)24-8-5-14(6-9-24)11-25-17(27)4-3-16(23-25)26-13-20-12-22-26/h1-4,7,12-14H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPWDWORWIXLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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